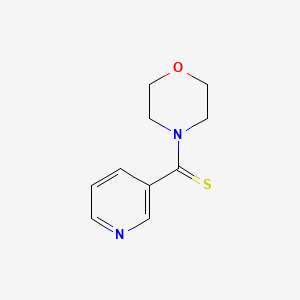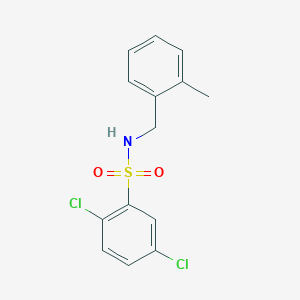![molecular formula C20H19N3O B5805309 5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)
5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is also known as P7C3 and has been found to have neuroprotective effects in preclinical studies. In
Mecanismo De Acción
The mechanism of action of P7C3 is not fully understood. However, it has been proposed that P7C3 may promote the survival of neurons by inhibiting the activity of proapoptotic proteins and activating antiapoptotic proteins. P7C3 has also been found to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule critical for cellular metabolism and energy production.
Biochemical and Physiological Effects:
P7C3 has been found to enhance the survival of neurons in the brain and has been shown to have anti-inflammatory effects. In addition, P7C3 has been found to increase the levels of NAD+ in cells, which may have beneficial effects on cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of P7C3 is its neuroprotective effects, which make it a valuable tool for studying the survival of neurons in the brain. However, P7C3 has limitations in terms of its solubility and stability, which may affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on P7C3. One area of focus is the development of more stable and soluble analogs of P7C3 that can be used in experiments. Another area of focus is the investigation of the mechanism of action of P7C3 and its effects on cellular metabolism and energy production. Finally, the potential applications of P7C3 in the treatment of neuroinflammatory disorders and neurodegenerative diseases such as Parkinson's disease are areas of active research.
Métodos De Síntesis
The synthesis of P7C3 involves the reaction of 1-naphthyl hydrazine with 2-methyl-3-bromopropionic acid in the presence of potassium carbonate. The resulting intermediate is then reacted with isopropylamine to yield P7C3. This synthesis method has been optimized and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
P7C3 has been shown to have neuroprotective effects in preclinical studies. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. P7C3 has also been shown to enhance the survival of dopaminergic neurons in the substantia nigra, a brain region affected in Parkinson's disease. In addition, P7C3 has been found to have anti-inflammatory effects and may have potential applications in the treatment of neuroinflammatory disorders.
Propiedades
IUPAC Name |
2-methyl-3-naphthalen-1-yl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-12(2)17-11-18(24)23-20(21-17)19(13(3)22-23)16-10-6-8-14-7-4-5-9-15(14)16/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJFZENNIDIMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(C)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-naphthalen-1-yl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)




![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)
![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)



![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)

![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)
